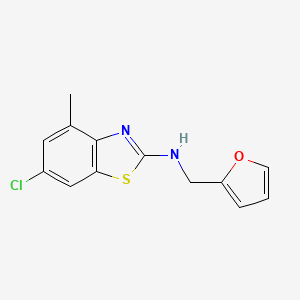

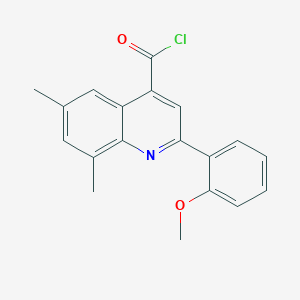

![molecular formula C15H13ClO2 B1452026 Cloruro de 3-[(2-metilbencil)oxi]benzoílo CAS No. 1160259-95-9](/img/structure/B1452026.png)

Cloruro de 3-[(2-metilbencil)oxi]benzoílo

Descripción general

Descripción

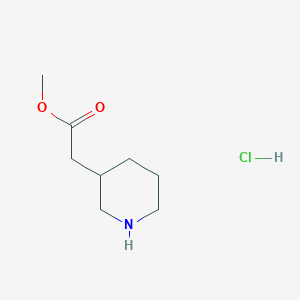

“3-[(2-Methylbenzyl)oxy]benzoyl chloride” is a specialty product used in proteomics research . It has a molecular formula of C15H13ClO2 and a molecular weight of 260.72 .

Physical and Chemical Properties Analysis

The physical and chemical properties of “3-[(2-Methylbenzyl)oxy]benzoyl chloride” are not fully detailed in the search results. It is known that it has a molecular weight of 260.72 .Aplicaciones Científicas De Investigación

Investigación en Proteómica

Cloruro de 3-[(2-metilbencil)oxi]benzoílo: se utiliza en proteómica, que es el estudio a gran escala de proteínas, particularmente sus estructuras y funciones. Este compuesto se utiliza como reactivo especializado en la identificación y cuantificación de proteínas y sus modificaciones, jugando un papel crucial en la comprensión de los procesos celulares .

Síntesis Orgánica

Como intermedio en la síntesis orgánica, este compuesto químico sirve como bloque de construcción para moléculas más complejas. Es particularmente valioso en la síntesis de varios compuestos aromáticos, que son esenciales en el desarrollo de productos farmacéuticos y agroquímicos .

Desarrollo de Materiales OLED

En el campo de la electrónica, el This compound se utiliza en el desarrollo de materiales de diodos orgánicos emisores de luz (OLED). Los OLED se utilizan en pantallas para teléfonos inteligentes, televisores y monitores debido a su calidad de color superior y flexibilidad .

Investigación Analgésica y Antiinflamatoria

Este compuesto se ha estudiado como una posible alternativa a los fármacos tipo aspirina. Se está evaluando su especificidad COX-2, perfil de toxicidad y sus propiedades analgésicas y antiinflamatorias, que podrían conducir a nuevos tratamientos para el dolor y la inflamación .

Síntesis Química de Derivados del Ácido Benzoico

This compound: es fundamental en la síntesis de derivados del ácido benzoico. Estos derivados tienen una amplia gama de aplicaciones, incluyendo servir como conservantes en la industria alimentaria y como intermediarios en la producción de tintes, plásticos y fibras .

Investigación Farmacéutica

En la investigación farmacéutica, este compuesto se utiliza para crear nuevas moléculas de fármacos. Su papel en la síntesis de posibles agentes terapéuticos es crítico, especialmente en el descubrimiento de nuevos tratamientos para diversas enfermedades .

Ciencia de Materiales

La aplicación del compuesto se extiende a la ciencia de materiales, donde se utiliza en la creación de nuevos materiales con propiedades específicas. Estos materiales pueden utilizarse en una variedad de industrias, desde la automotriz hasta la aeroespacial, por sus características únicas .

Desarrollo Agroquímico

Por último, el This compound se utiliza en el desarrollo de agroquímicos. Ayuda a crear compuestos que protegen los cultivos de plagas y enfermedades, contribuyendo al aumento de la productividad agrícola y la seguridad alimentaria .

Mecanismo De Acción

The environment in which these reactions take place can greatly influence their rate and outcome. Factors such as temperature, solvent, and the presence of other substances can all affect the reaction. For example, the density of “2-Methylbenzyl chloride”, a similar compound, is 1.063 g/mL at 25 °C .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

3-[(2-Methylbenzyl)oxy]benzoyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in nucleophilic substitution reactions, where it can act as an electrophile, reacting with nucleophiles such as amines and alcohols . This interaction is crucial in the synthesis of various biochemical compounds and intermediates.

Cellular Effects

The effects of 3-[(2-Methylbenzyl)oxy]benzoyl chloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Molecular Mechanism

At the molecular level, 3-[(2-Methylbenzyl)oxy]benzoyl chloride exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with specific amino acid residues in the enzyme’s active site . This interaction can lead to changes in the enzyme’s conformation and activity, ultimately affecting cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-[(2-Methylbenzyl)oxy]benzoyl chloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity . Understanding these temporal effects is essential for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of 3-[(2-Methylbenzyl)oxy]benzoyl chloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . These dosage effects are crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

3-[(2-Methylbenzyl)oxy]benzoyl chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Understanding these metabolic pathways is essential for elucidating the compound’s role in biochemical processes.

Transport and Distribution

The transport and distribution of 3-[(2-Methylbenzyl)oxy]benzoyl chloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is critical for its biochemical activity and therapeutic potential.

Subcellular Localization

3-[(2-Methylbenzyl)oxy]benzoyl chloride exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

3-[(2-methylphenyl)methoxy]benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO2/c1-11-5-2-3-6-13(11)10-18-14-8-4-7-12(9-14)15(16)17/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPQJSQCTJKIFIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC2=CC=CC(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901263795 | |

| Record name | 3-[(2-Methylphenyl)methoxy]benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901263795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160259-95-9 | |

| Record name | 3-[(2-Methylphenyl)methoxy]benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160259-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(2-Methylphenyl)methoxy]benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901263795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

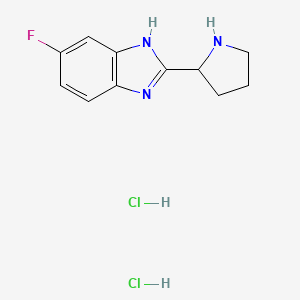

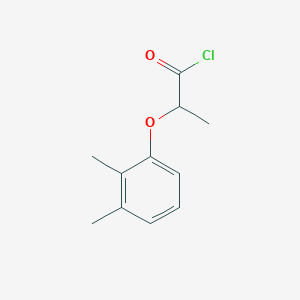

![5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1451952.png)

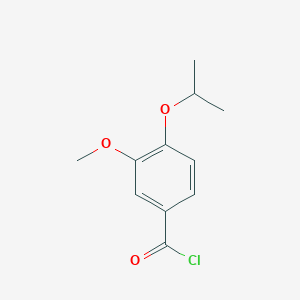

![3-Methoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1451955.png)